molecular formula C13H21NO3 B2766290 Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 2416234-90-5

Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B2766290
CAS No.: 2416234-90-5
M. Wt: 239.315
InChI Key: LUCZKZRYFRFLBS-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxo-5-azaspiro[35]nonane-5-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a suitable reagent to form the spirocyclic structure. One common method involves the use of Zn/Cu couple and trichloroacetyl chloride in a solvent such as dimethoxyethane (DME). The reaction is carried out under nitrogen atmosphere at room temperature, followed by purification using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials that require specific structural attributes.

Properties

IUPAC Name

tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-4-6-10(15)13(14)7-5-8-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCZKZRYFRFLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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